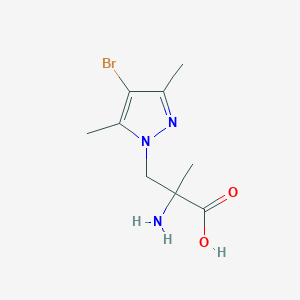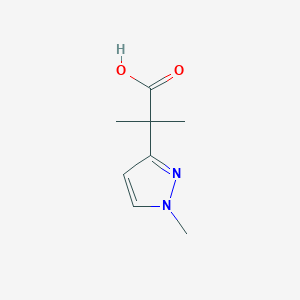
z-4-Nitrocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
z-4-Nitrocinnamic acid: is an organic compound with the molecular formula C9H7NO4. It is a derivative of cinnamic acid, where a nitro group is substituted at the para position of the phenyl ring. This compound is known for its photosensitive properties and has been studied for its inhibitory effects on enzymes like xanthine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Doebner Reaction: Another method is the Doebner reaction, which uses malonic acid, benzaldehyde, and pyridine as reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale Perkin or Doebner reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-aminocinnamic acid.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
z-4-Nitrocinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of z-4-Nitrocinnamic acid involves the inhibition of xanthine oxidase. This enzyme is crucial in the metabolism of purines, converting hypoxanthine to xanthine and xanthine to uric acid. This compound inhibits this enzyme in a reversible and noncompetitive manner, forming complexes with the enzyme through hydrogen bonds and van der Waals forces .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the nitro group, is less effective as an enzyme inhibitor.
4-Aminocinnamic Acid: The reduced form of z-4-Nitrocinnamic acid, which has different biological activities.
trans-Cinnamic Acid: Another derivative with different substituents, used in various industrial applications.
Uniqueness: this compound is unique due to its nitro group, which enhances its inhibitory effects on enzymes like xanthine oxidase. This makes it particularly valuable in medicinal research for developing new therapeutic agents .
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-3-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3- |
InChI Key |
XMMRNCHTDONGRJ-UTCJRWHESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)

![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)
![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)



![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B15239285.png)
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
amine](/img/structure/B15239309.png)
